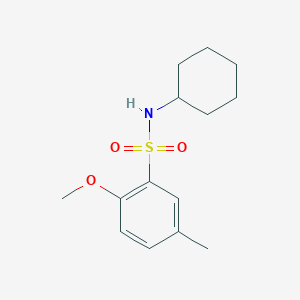
2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of chromene, which is a naturally occurring compound found in plants. The purpose of
Mechanism of Action
The mechanism of action of 2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in oxidative stress, inflammation, and cancer progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, the compound has been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide have been extensively studied. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins. The compound has also been shown to exhibit anticancer activity by inhibiting the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide in lab experiments include its ease of synthesis, low toxicity, and potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. The limitations of using the compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide. One potential direction is the development of novel derivatives of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's potential application in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the compound's potential application as a diagnostic tool for cancer detection could also be explored.
Synthesis Methods
The synthesis of 2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties.
properties
Product Name |
2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-benzylimino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-5-8-13-10-14(17(19)21)18(23-16(13)15)20-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,19,21) |
InChI Key |
OKVWRLONGBYCRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



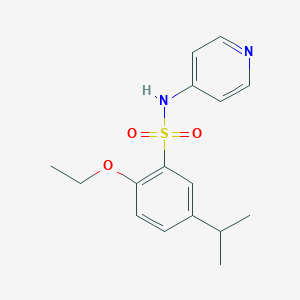
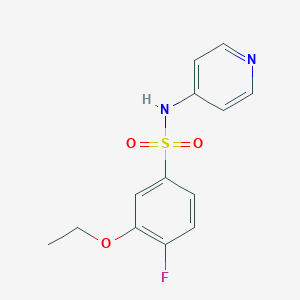
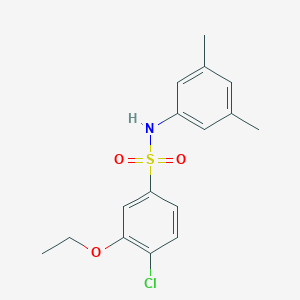


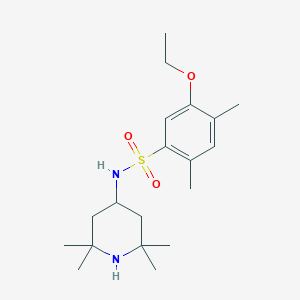
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
